molecular formula C22H24FN3O3S B11251503 8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11251503
M. Wt: 429.5 g/mol
InChI Key: KOXRFDJSBGMYDY-UHFFFAOYSA-N
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Description

8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a pyrroloquinoline core

Preparation Methods

The synthesis of 8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The sulfonylation step is then carried out using sulfonyl chlorides under basic conditions. Finally, the pyrroloquinoline core is constructed through cyclization reactions involving appropriate precursors and catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

When compared to similar compounds, 8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C22H24FN3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-3-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C22H24FN3O3S/c1-15-18-14-17(13-16-5-4-8-26(21(16)18)22(15)27)30(28,29)25-11-9-24(10-12-25)20-7-3-2-6-19(20)23/h2-3,6-7,13-15H,4-5,8-12H2,1H3

InChI Key

KOXRFDJSBGMYDY-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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